

Application Note: GC-MS Identification & Quantification Protocol for 4-(4-Methylphenyl)cyclohexanone

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Compound of Interest

Compound Name: 4-(4-Methylphenyl)cyclohexanone

CAS No.: 40503-90-0

Cat. No.: B1590761

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Executive Summary

This technical guide outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of **4-(4-Methylphenyl)cyclohexanone** (CAS: 40503-90-0), also known as 4-(p-tolyl)cyclohexanone.^[1] This compound is a critical intermediate in the synthesis of liquid crystals and bioactive pharmaceutical agents, including opioid analgesics and suberoylanilide hydroxamic acid (SAHA) analogs.

The protocol utilizes a non-polar 5% phenyl-arylene stationary phase (e.g., HP-5MS) to ensure resolution from structural isomers.^[1] Mass spectral detection relies on Electron Ionization (EI) at 70 eV, leveraging characteristic fragmentation patterns—specifically the tropylium and methylstyrene ions—to validate structural identity against matrix interferences.

Chemical Identity & Properties

Property	Specification
Chemical Name	4-(4-Methylphenyl)cyclohexanone
Synonyms	4-(p-Tolyl)cyclohexanone; 4-(4-Tolyl)cyclohexanone
CAS Number	40503-90-0
Molecular Formula	
Molecular Weight	188.27 g/mol
Structure	Cyclohexanone ring substituted at C4 with a p-tolyl group
Solubility	Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol
Melting Point	~75–80 °C (Predicted based on 4-phenyl analog)

Experimental Design & Logic

Chromatographic Separation (The "Why")

- Column Selection: A fused silica capillary column with a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5MS or HP-5MS) is selected.[1] The aromatic interaction of the phenyl groups in the stationary phase provides superior selectivity for aryl-substituted cyclohexanones compared to 100% dimethylpolysiloxane (DB-1) columns.[1]
- Thermal Program: A ramped temperature program is essential.[1] Isothermal runs often result in peak broadening for semi-volatile ketones.[1] Starting at 60°C prevents solvent tailing, while ramping to 300°C ensures elution of potential high-boiling dimers or matrix contaminants.[1]

Mass Spectrometry Strategy

- Ionization: Electron Impact (EI) at 70 eV is the industry standard, allowing for library matching (NIST/Wiley).

- Scan Mode: Full Scan (m/z 40–350) is used for initial identification.[1] Selected Ion Monitoring (SIM) is recommended for trace quantification (<1 ppm), targeting ions m/z 188, 118, and 105.

Detailed Protocol

Sample Preparation

Objective: Isolate analyte from solid or liquid matrix with minimal moisture contamination.[1]

- Stock Solution (1 mg/mL): Weigh 10.0 mg of **4-(4-Methylphenyl)cyclohexanone** reference standard into a 10 mL volumetric flask. Dilute to volume with HPLC-grade Dichloromethane (DCM).[1]
- Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL vial. Dilute with DCM.
- Filtration: If analyzing crude reaction mixtures, filter through a 0.22 µm PTFE syringe filter to protect the GC inlet liner.

Instrument Parameters

Parameter	Setting
Instrument	Agilent 7890B GC / 5977B MSD (or equivalent)
Column	HP-5MS UI, 30 m × 0.25 mm × 0.25 μm
Carrier Gas	Helium (Ultra High Purity), Constant Flow: 1.0 mL/min
Inlet	Split/Splitless, 250°C. Split Ratio 10:1 (for high conc.) or Splitless (trace)
Oven Program	60°C (hold 1 min) 20°C/min to 200°C 10°C/min to 300°C (hold 3 min)
Transfer Line	280°C
Ion Source	EI, 230°C, 70 eV
Quadrupole	150°C
Acquisition	Scan: m/z 40–350; Solvent Delay: 3.0 min

Data Analysis & Interpretation

Fragmentation Logic

The mass spectrum of **4-(4-Methylphenyl)cyclohexanone** is characterized by a distinct molecular ion and fragments derived from the stability of the aromatic ring.

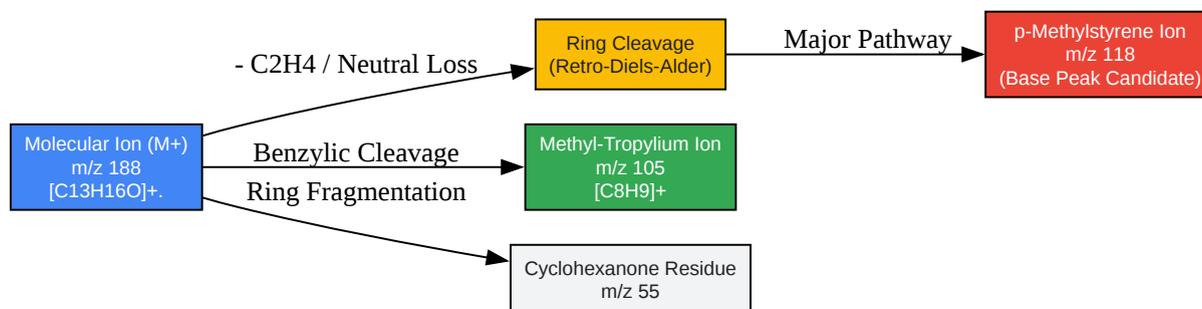
- Molecular Ion ():m/z 188.[1] (Moderate intensity).
- Base Peak (Predicted):m/z 118.[1]
 - Mechanism:[2][3][4] Retro-Diels-Alder (RDA) cleavage or ring disintegration typically yields the substituted styrene cation.[1] For the p-tolyl analog, this corresponds to p-methylstyrene (

).[1]

- Tropylium Ion Series:m/z 105.
 - Mechanism:[2][3][4] Formation of the methyl-substituted tropylium ion () or methylbenzyl cation, highly stable and characteristic of alkyl-substituted benzenes.[1]
- Ring Residue:m/z 55. Typical cyclohexanone ring fragment (or).[1]

Visualized Fragmentation Pathway

The following diagram illustrates the predicted fragmentation mechanism based on the well-established behavior of the structural analog 4-phenylcyclohexanone.



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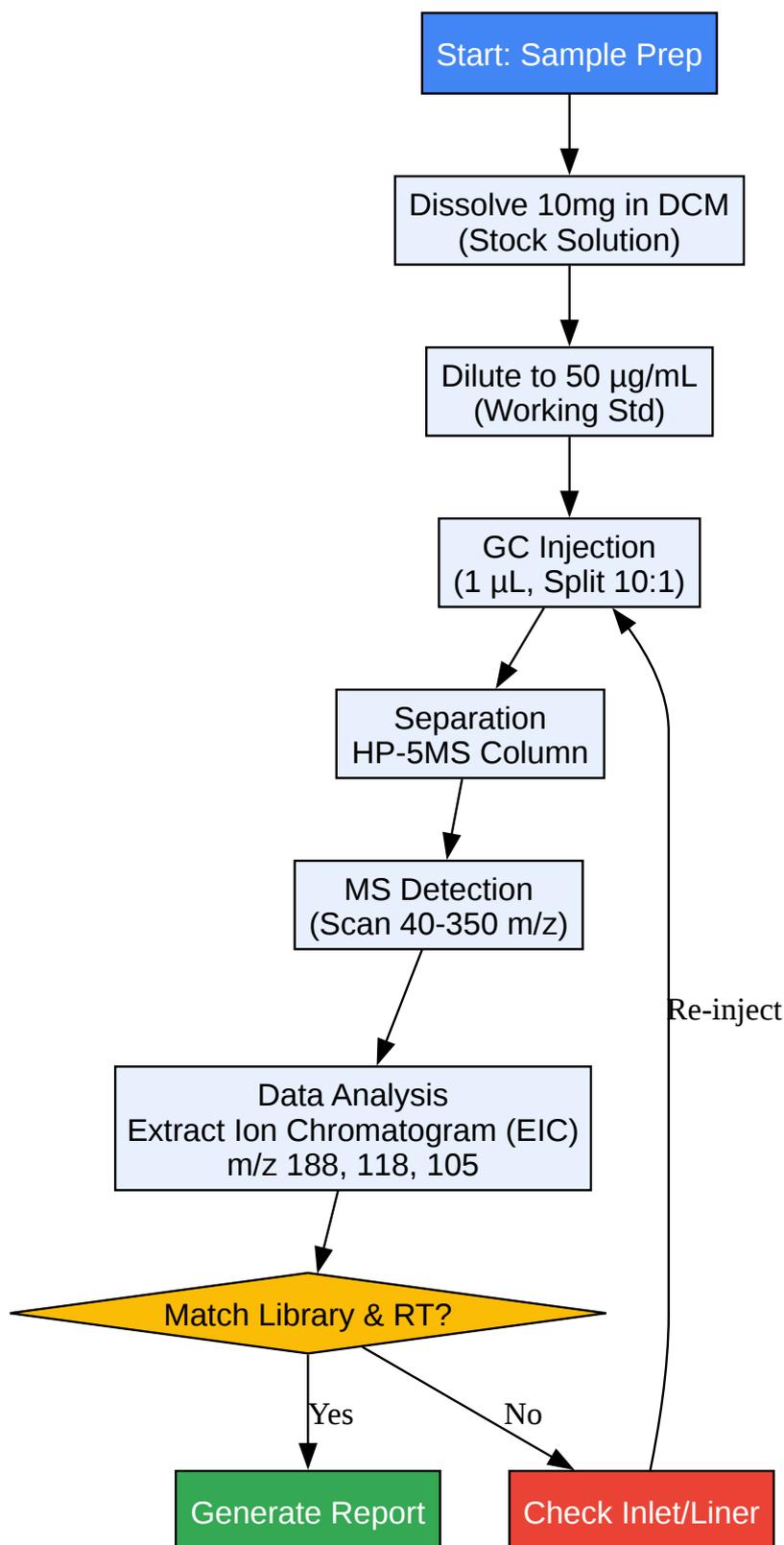
Figure 1: Predicted EI-MS fragmentation pathway for 4-(p-tolyl)cyclohexanone.[1]

Method Validation Criteria

To ensure "Scientific Integrity" and trustworthiness, the method must pass the following System Suitability Tests (SST) before routine use:

- Specificity: Inject a solvent blank (DCM). No peaks should elute at the retention time of the target (approx. 10.5–11.5 min under described conditions).
- Signal-to-Noise (S/N): The m/z 188 peak in the lowest calibration standard (e.g., 1 µg/mL) must have S/N > 10.^[1]
- Linearity: Calibration curve (1–100 µg/mL) must yield

Workflow Diagram



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Figure 2: Step-by-step GC-MS analytical workflow.

References

- National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Phenylcyclohexanone (Analogous Structure). NIST Chemistry WebBook, SRD 69.[1] Available at: [[Link](#)]
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